(2E)-3-(2-chlorophenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one
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Overview
Description
3-(2-Chlorophenyl)-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one is a complex organic compound that features a chlorophenyl group, a methoxyphenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one typically involves the reaction of 2-chlorobenzaldehyde with 4-(2-methoxyphenyl)piperazine in the presence of a base. The reaction proceeds through a condensation mechanism, forming the propenone linkage between the two aromatic rings. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenone linkage to a saturated alkane.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated alkanes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-(2-Chlorophenyl)-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperazine ring is known to interact with various biological targets, potentially affecting neurotransmitter systems or enzyme activity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide: Shares structural similarities but differs in the functional groups attached to the aromatic rings.
2-Methoxyphenyl isocyanate: Contains a methoxyphenyl group but has different reactivity and applications.
(4-Chlorophenyl)(oxo)acetaldehyde: Similar aromatic structure but different functional groups.
Uniqueness
3-(2-Chlorophenyl)-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one is unique due to the presence of both a piperazine ring and a propenone linkage, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H21ClN2O2 |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C20H21ClN2O2/c1-25-19-9-5-4-8-18(19)22-12-14-23(15-13-22)20(24)11-10-16-6-2-3-7-17(16)21/h2-11H,12-15H2,1H3/b11-10+ |
InChI Key |
ALTPZTXLNDXGGH-ZHACJKMWSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3Cl |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C=CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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